(2-Bromo-4-fluorothiophen-3-yl)methanol (2-Bromo-4-fluorothiophen-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17463314
InChI: InChI=1S/C5H4BrFOS/c6-5-3(1-8)4(7)2-9-5/h2,8H,1H2
SMILES:
Molecular Formula: C5H4BrFOS
Molecular Weight: 211.05 g/mol

(2-Bromo-4-fluorothiophen-3-yl)methanol

CAS No.:

Cat. No.: VC17463314

Molecular Formula: C5H4BrFOS

Molecular Weight: 211.05 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromo-4-fluorothiophen-3-yl)methanol -

Specification

Molecular Formula C5H4BrFOS
Molecular Weight 211.05 g/mol
IUPAC Name (2-bromo-4-fluorothiophen-3-yl)methanol
Standard InChI InChI=1S/C5H4BrFOS/c6-5-3(1-8)4(7)2-9-5/h2,8H,1H2
Standard InChI Key NVQDXUNLZCZCJY-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(S1)Br)CO)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of (2-Bromo-4-fluorothiophen-3-yl)methanol consists of a five-membered aromatic thiophene ring substituted with bromine, fluorine, and hydroxymethyl groups. The sulfur atom in the thiophene ring contributes to the compound’s aromaticity, while the electronegative halogens (Br and F) at positions 2 and 4 induce electron-withdrawing effects, altering the ring’s reactivity. The hydroxymethyl group at position 3 introduces a polar functional group capable of hydrogen bonding, influencing solubility and intermolecular interactions .

The spatial arrangement of substituents creates distinct electronic environments. Bromine’s larger atomic radius compared to fluorine results in steric hindrance, which may affect regioselectivity in subsequent reactions. Computational modeling predicts that the fluorine atom’s inductive effect decreases electron density at the 4-position, making it less susceptible to electrophilic attack compared to the 2-bromo position .

Physicochemical Characteristics

Key physical properties of (2-Bromo-4-fluorothiophen-3-yl)methanol are summarized in Table 1.

Table 1: Physicochemical Properties of (2-Bromo-4-fluorothiophen-3-yl)methanol

PropertyValue
Molecular FormulaC5_5H4_4BrFOS
Molecular Weight211.05 g/mol
Boiling Point259.5 ± 35.0 °C (Predicted)
Density1.865 ± 0.06 g/cm³ (Predicted)
pKa13.03 ± 0.10 (Predicted)

The relatively high boiling point and density reflect the compound’s polarizable halogen atoms and aromatic system. The pKa value suggests weak acidity, likely associated with the hydroxymethyl group’s proton .

Synthesis and Manufacturing

Scale-Up Challenges

Industrial-scale production faces challenges such as controlling regioselectivity during halogenation and minimizing side reactions involving the hydroxymethyl group. Process optimization studies recommend low-temperature conditions (-20°C) for bromination to suppress di-substitution byproducts .

Applications in Pharmaceutical and Materials Research

Pharmaceutical Intermediates

CompoundMolecular FormulaKey Features
(4-Bromothiophen-3-yl)methanolC5_5H5_5BrOSLacks fluorine; simpler substitution
(5-Bromo-3-fluorothiophen-2-yl)methanolC5_5H4_4BrFOSBromine and fluorine at adjacent positions

Future Directions and Research Gaps

Further studies are needed to elucidate the compound’s metabolic pathways and environmental fate. Advances in catalytic fluorination could improve synthetic efficiency, reducing reliance on stoichiometric reagents. Collaborative efforts between academia and industry will be critical to unlocking its full potential in drug discovery and advanced material applications .

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